2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a sulfinyl group attached to a fluorophenyl ring and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene, diphenylmethanol, and a sulfinylating agent.
Sulfinylation: The sulfinylation step involves the introduction of the sulfinyl group to the 4-fluorobenzene ring. This can be achieved using reagents like sulfinyl chlorides under controlled conditions.
Coupling Reaction: The sulfinylated intermediate is then coupled with diphenylmethanol in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol: Similar structure but with a chlorine atom instead of a fluorine atom.
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The sulfinyl group also provides distinct chemical properties compared to similar compounds with sulfonyl or sulfide groups.
This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfinyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGKWWYFLCKBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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